molecular formula C9H15NO4S B13211459 7-(Oxolane-3-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane

7-(Oxolane-3-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane

Cat. No.: B13211459
M. Wt: 233.29 g/mol
InChI Key: PPCHMUQFHNSVIV-UHFFFAOYSA-N
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Description

7-(Oxolane-3-sulfonyl)-2-oxa-7-azabicyclo[410]heptane is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of an oxolane ring, a sulfonyl group, and an azabicycloheptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Oxolane-3-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

7-(Oxolane-3-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, which can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

7-(Oxolane-3-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-(Oxolane-3-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane exerts its effects is primarily through its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity towards certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both an oxolane ring and a sulfonyl group in 7-(Oxolane-3-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane makes it unique compared to other similar compounds.

Properties

Molecular Formula

C9H15NO4S

Molecular Weight

233.29 g/mol

IUPAC Name

7-(oxolan-3-ylsulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C9H15NO4S/c11-15(12,7-3-5-13-6-7)10-8-2-1-4-14-9(8)10/h7-9H,1-6H2

InChI Key

PPCHMUQFHNSVIV-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(N2S(=O)(=O)C3CCOC3)OC1

Origin of Product

United States

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